2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-benzodioxol moiety, a thiazole ring, and a 2-chlorophenylmethyl substituent. The benzodioxol group contributes to electron-rich aromaticity, while the thiazole ring introduces heterocyclic rigidity. The 2-chlorophenylmethyl group at the acetamide terminus may modulate lipophilicity and steric effects, critical for pharmacokinetic properties. Structural elucidation of such compounds typically employs NMR spectroscopy and X-ray crystallography, as seen in related studies .
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S2/c22-16-4-2-1-3-14(16)9-23-20(26)8-15-10-29-21(24-15)30-11-17(25)13-5-6-18-19(7-13)28-12-27-18/h1-7,10H,8-9,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUUEYZGMHEEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole/Thiadiazole Cores
Compound from :
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide- Key Differences : Replaces the thiazole ring with a 1,3,4-thiadiazole core and substitutes the benzodioxol group with a 4-chlorophenylmethyl chain.
- Impact : The thiadiazole ring may enhance metabolic stability compared to thiazole, while the lack of a benzodioxol group reduces electron-donating capacity .
- Synthesis : Uses chloroacetyl chloride and dimethylformamide (DMF), similar to methods in acetamide derivatization .
- Compound from : N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide Key Differences: Incorporates a benzothiazole instead of thiazole and introduces a tetrazole-sulfanyl moiety.
Acetamide Derivatives with Anti-Exudative Activity ()
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Key Differences: Triazole core replaces thiazole, and furan substituents alter aromatic interactions. Biological Data: Exhibited anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
Chlorophenyl-Substituted Analogues ()
- 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide ()
- N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide () Key Differences: Features a thiazolidinone-indole hybrid scaffold. Impact: The extended conjugated system may improve UV absorption properties relative to the target compound’s simpler structure .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility vs. Stability : The thiazole core in the target compound offers a balance between rigidity (for target binding) and flexibility (for metabolic adaptability), whereas thiadiazole () or triazole () cores prioritize stability or hydrogen bonding .
- In contrast, chlorophenyl groups () increase lipophilicity, favoring membrane penetration .
- Synthetic Scalability : Methods using DMF and chloroacetyl chloride () are scalable for acetamide derivatives, suggesting feasibility for large-scale synthesis of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
